(+-)-2-(Acetylamino)-N,N,4-trimethylpentanamide
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Overview
Description
Acetyl-N-dimethylleucinamide is a synthetic compound derived from leucine, an essential amino acid It is characterized by the presence of an acetyl group and a dimethylated amide group attached to the leucine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-N-dimethylleucinamide typically involves the acetylation of leucine followed by the introduction of dimethylamine. The process can be summarized in the following steps:
Acetylation of Leucine: Leucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetylleucine.
Dimethylation: N-acetylleucine is then treated with dimethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield Acetyl-N-dimethylleucinamide.
Industrial Production Methods
Industrial production of Acetyl-N-dimethylleucinamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetyl-N-dimethylleucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles like alkyl halides can replace the dimethylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Acetyl-N-dimethylleucinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Acetyl-N-dimethylleucinamide involves its interaction with specific molecular targets. The acetyl group can modify proteins by acetylation, altering their function and activity. The dimethylamine group can interact with enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-Acetylleucine: Similar structure but lacks the dimethylamine group.
N,N-Dimethylleucinamide: Similar structure but lacks the acetyl group.
Leucine: The parent amino acid without any modifications.
Uniqueness
Acetyl-N-dimethylleucinamide is unique due to the presence of both the acetyl and dimethylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone.
Properties
CAS No. |
79254-51-6 |
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Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-acetamido-N,N,4-trimethylpentanamide |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)6-9(11-8(3)13)10(14)12(4)5/h7,9H,6H2,1-5H3,(H,11,13) |
InChI Key |
BKNLDDNCAZDJQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N(C)C)NC(=O)C |
Origin of Product |
United States |
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